3-ethyl-4,8-dimethyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one
Overview
Description
3-ethyl-4,8-dimethyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one is a useful research compound. Its molecular formula is C22H22O4 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.15180918 g/mol and the complexity rating of the compound is 573. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Reactivity
Chromene derivatives have been investigated for their chemical synthesis and reactivity. Budzisz Elż and Pastuszko Slawomir (1999) explored the reactions of dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate with amines, leading to novel cyclic phosphonic analogues of chromone (Budzisz Elż & Pastuszko Slawomir, 1999). This research illustrates the potential for creating new chromene-based compounds with unique properties through chemical synthesis.
Catalysis and Green Chemistry
A study by Yinglei Wang et al. (2015) introduced a novel poly (ethylene glycol) grafted N,N-dimethylaminopyridine functionalized dicationic ionic liquid, used as a recyclable catalyst for synthesizing 3,4-dihydropyrano[3,2-c]chromene derivatives in water. This method offers advantages such as mild reaction conditions and environmental friendliness, highlighting the role of chromene derivatives in facilitating green chemistry practices (Yinglei Wang et al., 2015).
Crystal Structure Analysis
The crystal structure of chromene derivatives provides insights into their molecular configurations and potential applications. I. Caracelli et al. (2015) examined the crystal structure of a specific chromene compound, revealing significant conformational differences that influence its chemical behavior (I. Caracelli et al., 2015).
Photodegradation and Stability
Research on the stability and photodegradation mechanisms of conjugated polymer/fullerene plastic solar cells, which include chromene derivatives as components, was conducted by H. Neugebauer et al. (2000). This study contributes to understanding the durability and efficiency of materials used in solar energy applications (H. Neugebauer et al., 2000).
Synthesis and Application in Organic Chemistry
Chromene derivatives have been synthesized through various chemical reactions, serving as intermediates for further chemical transformations. Studies such as those by Jin Zhang et al. (2018) on the synthesis of 3-(furan-2-yl)-4-hydroxy-2H-chromen-2-ones using K10 montmorillonite clay illustrate the versatility of chromene compounds in organic synthesis (Jin Zhang et al., 2018).
Properties
IUPAC Name |
3-ethyl-4,8-dimethyl-7-(1-oxo-1-phenylpropan-2-yl)oxychromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O4/c1-5-17-13(2)18-11-12-19(14(3)21(18)26-22(17)24)25-15(4)20(23)16-9-7-6-8-10-16/h6-12,15H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVAIPDJGFDQGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C(=C(C=C2)OC(C)C(=O)C3=CC=CC=C3)C)OC1=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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